molecular formula C15H16O2 B1602262 1-(3-Methoxyphenyl)-1-phenylethanol CAS No. 94001-64-6

1-(3-Methoxyphenyl)-1-phenylethanol

Cat. No.: B1602262
CAS No.: 94001-64-6
M. Wt: 228.29 g/mol
InChI Key: WRJXFQWMVZOMDQ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-1-phenylethanol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylethanol moiety

Scientific Research Applications

1-(3-Methoxyphenyl)-1-phenylethanol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Employed in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-1-phenylethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-methoxyphenyl)-1-phenylethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-methoxyphenyl)-1-phenylethanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction can yield 1-(3-methoxyphenyl)-1-phenylethane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 1-(3-Methoxyphenyl)-1-phenylethanone.

    Reduction: 1-(3-Methoxyphenyl)-1-phenylethane.

    Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-1-phenylethanol exerts its effects involves interactions with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. The phenylethanol moiety may interact with hydrophobic pockets within proteins, modulating their activity and function.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-1-phenylethanol
  • 1-(3-Hydroxyphenyl)-1-phenylethanol
  • 1-(3-Methoxyphenyl)-2-phenylethanol

Uniqueness: 1-(3-Methoxyphenyl)-1-phenylethanol is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs. The presence of the methoxy group at the meta position can alter the compound’s electronic properties, making it distinct in terms of its interaction with various chemical reagents and biological targets.

Properties

IUPAC Name

1-(3-methoxyphenyl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(16,12-7-4-3-5-8-12)13-9-6-10-14(11-13)17-2/h3-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJXFQWMVZOMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576765
Record name 1-(3-Methoxyphenyl)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94001-64-6
Record name 1-(3-Methoxyphenyl)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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